molecular formula C11H14ClNO B3006918 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2168307-95-5

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B3006918
CAS No.: 2168307-95-5
M. Wt: 211.69
InChI Key: HCWNHESFOLHZHO-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanol ring substituted with a 3-chloro-2-methylphenylamino group.

Scientific Research Applications

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3-chloro-2-methylaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutanol derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A precursor in the synthesis of 2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol.

    Cyclobutanone: Another key intermediate in the synthesis process.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amino and an alcohol functional group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-8(12)3-2-4-9(7)13-10-5-6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNHESFOLHZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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